4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, nitrothiophen, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions to form the thiazole ring.
Introduction of the Nitrothiophen Group: The nitrothiophen group can be introduced via nitration of thiophene derivatives using a mixture of nitric acid and sulfuric acid.
Sulfonylation: The sulfonyl group is introduced by reacting the fluorophenyl derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Amide Bond Formation: The final step involves coupling the sulfonylated fluorophenyl derivative with the thiazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorosulfonic acid (HSO₃Cl), or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide
- 4-((4-bromophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide
- 4-((4-methylphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide
Uniqueness
The presence of the fluorophenyl group in 4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide imparts unique electronic properties compared to its chloro, bromo, and methyl analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research fields.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O5S3/c18-11-3-5-13(6-4-11)29(25,26)7-1-2-16(22)20-17-19-14(10-28-17)15-8-12(9-27-15)21(23)24/h3-6,8-10H,1-2,7H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCXRZHXBZAPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.